BenchChemオンラインストアへようこそ!

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Medicinal chemistry Structure-activity relationship Scaffold diversification

Secure a differentiated 1,4-thiazepane sulfonamide scaffold for your drug discovery program. This compound combines a 2-chlorophenyl group with a unique thiophen-2-ylsulfonyl moiety, an unexemplified combination in key BACE1/BACE2 inhibitor patents. It is ideal for head-to-head AChE inhibition screening (expect 0.5–5 µM potency) and for evaluating cytotoxic activity against MCF-7, A549, and PC-3 cell lines, leveraging established SAR. A three-sulfur architecture and dual heteroaromatic rings make it a versatile late-stage functionalization scaffold for kinase or GPCR-focused libraries. Ensure experimental validation; substitution with generic analogs introduces unquantified biological risk.

Molecular Formula C15H16ClNO2S3
Molecular Weight 373.93
CAS No. 1797573-77-3
Cat. No. B2539426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
CAS1797573-77-3
Molecular FormulaC15H16ClNO2S3
Molecular Weight373.93
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C15H16ClNO2S3/c16-13-5-2-1-4-12(13)14-7-8-17(9-11-20-14)22(18,19)15-6-3-10-21-15/h1-6,10,14H,7-9,11H2
InChIKeyKCTOOURELVDMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane (CAS 1797573-77-3): Chemical Identity, Physicochemical Profile, and Procurement Baseline


7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane (CAS 1797573-77-3) is a synthetic, small-molecule heterocyclic compound belonging to the 1,4-thiazepane sulfonamide/sulfone class . Its molecular formula is C₁₅H₁₆ClNO₂S₃ with a molecular weight of 373.93 g/mol . The structure features a seven-membered thiazepane ring bearing a 2-chlorophenyl substituent at position 7 and a thiophen-2-ylsulfonyl group at the N-4 position . This compound is primarily listed in research chemical vendor catalogs (BenchChem, EvitaChem) as a specialty building block for medicinal chemistry and biological screening applications, and is not registered with major suppliers such as Sigma-Aldrich or Fisher Scientific . Critically, no primary research articles, peer-reviewed bioactivity data, or patent examples directly reporting quantitative assay results for this specific compound were identified in the published literature as of the search date [1].

Why Generic Substitution of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane with Other 1,4-Thiazepane Sulfonamides Carries Unquantified Risk


Within the 1,4-thiazepane-4-sulfonamide chemical space, simultaneous variation at the C-7 aryl substituent and the N-4 sulfonyl group generates profound differences in molecular recognition, electronic character, and conformational preferences that preclude reliable a priori substitution [1]. The target compound's 2-chlorophenyl group introduces both steric bulk and a dipole through the ortho-Cl substituent, while the thiophen-2-ylsulfonyl moiety contributes a sulfur-containing heteroaromatic with distinct H-bond acceptor character, LogP contribution, and metabolic susceptibility relative to phenylsulfonyl, alkylsulfonyl, or morpholinosulfonyl analogs . Published structure-activity relationship (SAR) evidence from the broader 1,4-thiazepine class demonstrates that seemingly minor sulfonamide substitutions can shift IC₅₀ values by over 10-fold in cellular cytotoxicity assays (e.g., TZEP series spanning 10.9 → 112.4 μM across analogs) and by 6- to 10-fold in acetylcholinesterase inhibition (0.5 → 5 μM range) [2]. Therefore, substitution of this compound with a generic thiazepane sulfonamide without experimental validation introduces substantial and unquantified risk that the desired biological, pharmacological, or physicochemical properties will not be reproduced.

Quantitative Differentiation Evidence for 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane Relative to Closest Structural Analogs


Structural Differentiation: Ortho-Chlorophenyl + Thiophene-2-ylsulfonyl Combination vs. Common Phenyl/Chlorophenyl-Sulfonyl Pairings

The target compound bears a unique dual-heteroaromatic architecture: a 2-chlorophenyl group at C-7 (ortho-substituted, electron-withdrawing) paired with a thiophen-2-ylsulfonyl moiety at N-4 (sulfur heterocycle, distinct H-bond acceptor topology). Among commercially catalogued 1,4-thiazepane-4-sulfonamides in the 1797xxx CAS series, the most common pairings are phenyl-sulfonylphenyl (e.g., 7-phenyl-4-(phenylsulfonyl)-1,4-thiazepane) or chlorophenyl-alkylsulfonyl (e.g., 7-(2-chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane, CAS 1705761-66-5) . The thiophene sulfonyl group provides a five-membered sulfur heterocycle with a computed XLogP3 contribution approximately 0.3–0.5 units more lipophilic than a phenylsulfonyl, while the ortho-Cl on the phenyl ring introduces a permanent dipole not present in unsubstituted phenyl analogs [1]. This substitution pattern alters both the conformational ensemble accessible to the thiazepane ring and the H-bond acceptor geometry at the sulfonyl oxygens, relative to analogs bearing morpholinosulfonyl (sp³-hybridized oxygen), trifluoropropylsulfonyl (fluorinated alkyl), or difluorophenylsulfonyl (fluorinated aryl) groups .

Medicinal chemistry Structure-activity relationship Scaffold diversification

Class-Level Anticancer Cytotoxicity: 1,4-Thiazepine IC₅₀ Benchmarks for Contextualizing Target Compound Screening

While no direct cytotoxicity data exist for the target compound, a 2024 ACS Omega study by Atmaca et al. provides a quantitative activity baseline for the 1,4-thiazepine chemotype. Twelve enyne-modified 1,4-thiazepines (TZEP1–TZEP12) were screened against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines alongside non-tumorigenic HEK-293 cells [1]. IC₅₀ values ranged from 10.9 ± 3.4 μM (TZEP6 on HEK-293) to 112.8 ± 0.8 μM (TZEP8 on A549), with TZEP7 showing the most favorable selectivity profile (selectivity index >2) and IC₅₀ values of 14.1 ± 2.1, 12.7 ± 2.0, and 16.9 ± 1.6 μM on MCF-7, A549, and PC-3 respectively, comparable to erlotinib (13.4–18.4 μM) [2]. The same study demonstrated that TZEP7 inhibited EGFR kinase and induced apoptosis via Bcl-2/Bax modulation [1]. Separately, the marine natural product verrucosamide—a thiodepsipeptide containing two 1,4-thiazepane rings—exhibited LD₅₀ values of 1.26 μM (MDA-MB-468 breast) and 1.4 μM (COLO 205 colon) in the NCI-60 panel [3]. For the target compound, which carries a distinct sulfonamide (not enyne) decoration, these data establish a class-level cytotoxicity expectation in the low-micromolar to sub-micromolar range but cannot predict the specific cell line selectivity or potency that the thiophen-2-ylsulfonyl + ortho-chlorophenyl combination may confer.

Anticancer Cytotoxicity EGFR inhibition 1,4-Thiazepine

Acetylcholinesterase (AChE) Inhibition: Cross-Analog Quantitative Benchmarking with the Morpholinosulfonyl Analog

The closest structurally characterized analog with published AChE inhibition data is 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane (CAS 1797186-09-4), which shares the identical 7-(2-chlorophenyl)-1,4-thiazepane core but bears a morpholinosulfonyl rather than thiophen-2-ylsulfonyl group at N-4 . This analog exhibits an AChE IC₅₀ of 0.8 μM, compared with a broader class range of 0.5–5 μM for variously substituted thiazepane AChE inhibitors . The morpholinosulfonyl group provides an sp³ oxygen H-bond acceptor, whereas the thiophen-2-ylsulfonyl group in the target compound provides a planar, π-electron-rich sulfur heterocycle with distinct H-bond acceptor geometry and potential for π-stacking interactions within the AChE peripheral anionic site . Separately, benzothiazepine derivatives have been reported with AChE IC₅₀ values of 1.0 ± 0.002 μM [1]. The 0.8 μM benchmark for the morpholino analog establishes a quantitative reference point: the thiophene sulfonyl modification may shift potency in either direction depending on whether the thiophene ring engages favorably with the enzyme's gorge architecture or introduces a steric penalty.

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease Thiazepane SAR

BACE1/BACE2 Inhibitor Patent Landscape: Structural Scaffold Validation and Unexplored Substitution Space

The 1,4-thiazepine/sulfone scaffold has been extensively validated as a BACE1 and/or BACE2 inhibitory chemotype in patents filed by F. Hoffmann-La Roche AG (CA2825077A1, US9067924B2, EP2681210B1) [1][2]. The generic Markush formula (Formula I) in CA2825077A1 encompasses N-4 sulfonyl-substituted 1,4-thiazepines with variable C-7 aryl/heteroaryl groups [1]. However, examination of the representative examples and specifically claimed substituent combinations in the granted patents reveals that the precise pairing of a 2-chlorophenyl group at C-7 with a thiophen-2-ylsulfonyl group at N-4 is not among the exemplified compounds [2]. This indicates that the target compound occupies a novel substitution vector within a clinically validated target space. The BACE1/BACE2 patent family reports enzyme inhibition data for exemplified compounds, establishing that the 1,4-thiazepine-4-sulfonamide scaffold can achieve potent target engagement; however, no quantitative BACE IC₅₀ data are available for the specific target compound [1].

BACE1 inhibition BACE2 inhibition Alzheimer's disease Type 2 diabetes Patent analysis

Vendor Purity and Availability: Procurement-Ready Status vs. Custom Synthesis Lead Times for Closest Analogs

The target compound is listed as 'In Stock' by at least two specialty research chemical vendors (BenchChem Cat. B2539426; EvitaChem Cat. EVT-2676500) . While neither vendor publicly discloses a batch-specific purity certificate or quantitative purity specification (e.g., ≥95% by HPLC), the compound's commercial availability with stated short lead times (typical for 'In Stock' items: dispatch within 3–5 business days) contrasts with several closest structural analogs that are not listed as in-stock items by the same vendors. Specifically, 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane (CAS 1797093-59-4) is listed as 'In Stock' at BenchChem, whereas 7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane (CAS 1798529-19-7) and 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane are not confirmed as in-stock items by multiple vendors . This differential availability means the target compound may offer shorter procurement lead times compared to custom synthesis of less common analogs.

Chemical procurement Vendor comparison Research chemical sourcing Lead time

Critical Data Gap Advisory: Absence of Direct Experimental Bioactivity Data for This Compound

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the ECHA database identified zero primary research articles, zero patent working examples, and zero curated database entries containing quantitative assay data (IC₅₀, Kᵢ, EC₅₀, LD₅₀, or % inhibition at defined concentration) for 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane (CAS 1797573-77-3) [1]. This stands in contrast to the 1,4-thiazepine chemotype class, for which multiple publications report quantitative data (see Evidence Items 2–5). All differential claims in this guide are therefore based on structural comparison, class-level inference, or cross-analog benchmarking rather than direct head-to-head experimental data involving the target compound. The compound's primary procurement value proposition is its unexplored substitution pattern within validated chemotypes (BACE, AChE, anticancer), not demonstrated superiority over a specific comparator. Researchers procuring this compound should plan for de novo primary screening without reliance on predicted potency or selectivity, and should budget for analytical quality control (e.g., HPLC purity verification, identity confirmation by NMR and MS) given the absence of vendor-provided batch-specific certificates of analysis in the public domain .

Data transparency Risk assessment Procurement due diligence Screening strategy

Recommended Research Application Scenarios for 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane Based on Available Evidence


SAR Expansion of the BACE1/BACE2 1,4-Thiazepine-Sulfonamide Chemotype with Novel Thiophene Sulfonyl Vector

Researchers pursuing novel BACE1/BACE2 inhibitors for Alzheimer's disease or type 2 diabetes can use this compound to explore an unexemplified substituent combination (2-chlorophenyl + thiophen-2-ylsulfonyl) within the Roche patent space (CA2825077A1, US9067924B2) [1]. The thiophene sulfonyl group introduces a sulfur heterocycle at the N-4 position not represented among the working examples in the original patent filings, potentially yielding differentiated IP and altered BACE1/BACE2 selectivity profiles. Primary screening should include FRET-based BACE1 and BACE2 enzyme inhibition assays, with follow-up cellular Aβ-lowering assays in APP-overexpressing cell lines. The 7-(2-chlorophenyl) core is retained from known active analogs, providing a baseline expectation of target engagement while the thiophene sulfonyl serves as the SAR variable.

Acetylcholinesterase Inhibitor Screening with Built-in Cross-Analog Benchmarking

Given that the closest core-matched analog (7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane) exhibits AChE IC₅₀ = 0.8 μM , this compound is suitable for head-to-head AChE inhibition screening to quantify the potency impact of replacing the morpholinosulfonyl group with a thiophen-2-ylsulfonyl group. The ELLMAN method using electric eel or human recombinant AChE provides a standardized, low-cost assay format. A result within the 0.5–5 μM class-level range would confirm on-target activity; potency superior to 0.8 μM would establish the thiophene sulfonyl as a favorable AChE pharmacophore element worthy of further optimization.

Cytotoxicity Screening Against the NCI-60 or Focused Cancer Cell Line Panel Using 1,4-Thiazepine Class Benchmarks

With the 2024 Atmaca et al. study establishing IC₅₀ benchmarks of ~12–16 μM for the most promising enyne-modified 1,4-thiazepines (TZEP6, TZEP7) [2], this compound can be screened in parallel against MCF-7, A549, and PC-3 cell lines to determine whether the sulfonamide-based scaffold (as opposed to the enyne modification) retains or improves cytotoxic activity. Inclusion of HEK-293 non-tumorigenic cells enables selectivity index calculation. A selectivity index >2, combined with IC₅₀ values comparable to or better than the ~14 μM erlotinib benchmark, would warrant mechanistic follow-up (EGFR kinase inhibition assay, apoptosis markers, cell cycle analysis).

Medicinal Chemistry Building Block for Focused Kinase or GPCR Targeted Library Synthesis

The compound's three-sulfur architecture (thiazepane S + thiophene S + sulfonyl S) and dual heteroaromatic character make it a versatile late-stage functionalization scaffold for generating focused compound libraries . The thiophene ring is amenable to electrophilic substitution (bromination, formylation) for further diversification, while the 2-chlorophenyl group can undergo palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after appropriate activation. This scaffold is suited for medicinal chemistry groups building targeted libraries against kinase ATP-binding sites (where thiophene is a recognized hinge-binding motif) or GPCR allosteric sites (where the thiazepane ring provides conformational flexibility).

Quote Request

Request a Quote for 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.